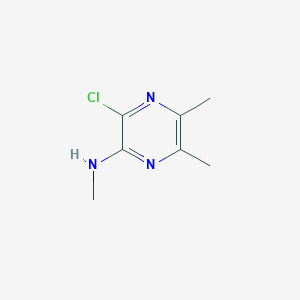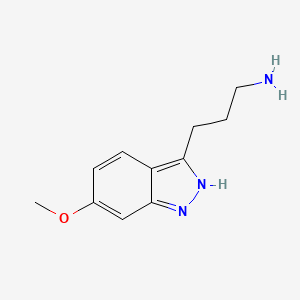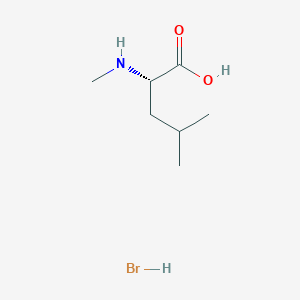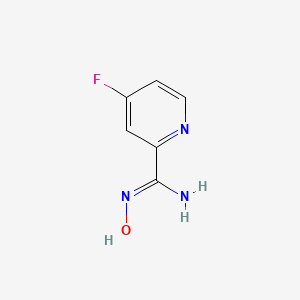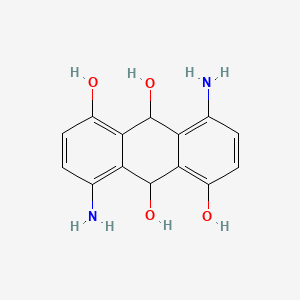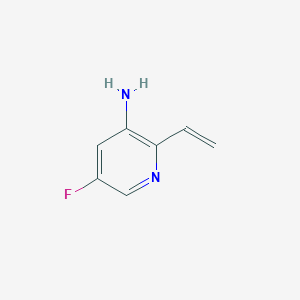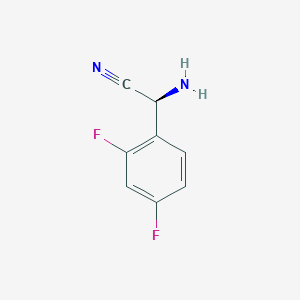
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2 This compound is characterized by the presence of an amino group, a nitrile group, and two fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile can be achieved through several methods. One common approach involves the use of Sandmeyer reaction, where an aryl amine is converted to an aryl halide in the presence of copper(I) halide via the formation of a diazonium salt intermediate . This reaction can be performed under mild conditions with low-cost, easily available precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sandmeyer reactions, followed by purification processes to obtain the desired product. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions include various substituted phenylacetonitriles, amines, and oxides, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluorophenylacetonitrile
- (2,4-Difluorophenyl)sulfonyl]acetonitrile
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Additionally, the fluorine atoms on the phenyl ring enhance its reactivity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2/t8-/m1/s1 |
Clé InChI |
FKLPIKQXWNNKSV-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)F)[C@@H](C#N)N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

